N-Fmoc-O-[2-acetamido-2-deoxy-alpha-D-galactopyranosyl]-L-threonine Allyl Ester
Description
N-Fmoc-O-[2-acetamido-2-deoxy-α-D-galactopyranosyl]-L-threonine allyl ester is a glycosylated amino acid building block used in solid-phase glycopeptide synthesis. Key features include:
- Fmoc protection: Enables compatibility with Fmoc-based peptide synthesis protocols .
- Allyl ester: Provides orthogonal protection for the carboxyl group, allowing mild deprotection via palladium(0)-catalyzed conditions .
- Glycosylation: The 2-acetamido-2-deoxy-α-D-galactopyranosyl (α-GalNAc) moiety is a core structure in mucin-type O-glycans, critical for biological recognition .
Properties
IUPAC Name |
prop-2-enyl (2S,3R)-3-[(2S,3S,4R,5R)-3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2-(9H-fluoren-9-ylmethoxycarbonylamino)butanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H36N2O10/c1-4-13-39-28(37)24(16(2)41-29-25(31-17(3)34)27(36)26(35)23(14-33)42-29)32-30(38)40-15-22-20-11-7-5-9-18(20)19-10-6-8-12-21(19)22/h4-12,16,22-27,29,33,35-36H,1,13-15H2,2-3H3,(H,31,34)(H,32,38)/t16-,23?,24+,25+,26+,27-,29+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PDERIVFZBRICJZ-QSLOBVDGSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C(=O)OCC=C)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)OC4C(C(C(C(O4)CO)O)O)NC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]([C@@H](C(=O)OCC=C)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)O[C@@H]4[C@H]([C@H]([C@H](C(O4)CO)O)O)NC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H36N2O10 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
584.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Glycosylation of Threonine Derivatives
The core challenge in synthesizing this compound lies in establishing the α-configured glycosidic bond between the galactosamine residue and L-threonine. A widely adopted approach involves using a pre-activated glycosyl donor, such as a trichloroacetimidate derivative, under Lewis acid catalysis. For example, 2-deoxy-2-acetamido-α-D-galactopyranosyl trichloroacetimidate is reacted with Nα-Fmoc-L-threonine allyl ester in the presence of trimethylsilyl triflate (TMSOTf) or N-iodosuccinimide (NIS)/silver triflate (AgOTf). These conditions promote stereoselective α-glycosidic bond formation, achieving yields of 72–86%.
Key considerations include:
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Protecting group compatibility : The galactosamine donor typically bears temporary protections such as levulinoyl (Lev) esters at C-3/C-4 and 2-naphthylidene (Nap) acetals at C-4/C-6 to ensure regioselective glycosylation.
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Anomeric control : The use of participating groups (e.g., acetyl) at C-2 of the donor ensures α-selectivity via neighboring group participation, while non-participating groups (e.g., Troc) favor β-linkages.
Sequential Deprotection and Functionalization
After glycosylation, the intermediate undergoes sequential deprotection to introduce the acetamido group and remove transient protections:
Step 1: Removal of Levulinoyl Esters
Hydrazine acetate in methanol selectively cleaves the Lev ester at C-3/C-4, yielding a free hydroxyl group. This step is critical for subsequent phosphorylation or further functionalization.
Step 2: Conversion of Troc to Acetamido
The 2,2,2-trichloroethoxycarbonyl (Troc) group, used to protect the amine during glycosylation, is reduced using zinc dust in acetic acid. This generates a free amine, which is acetylated with acetic anhydride in pyridine to form the stable 2-acetamido moiety.
Step 3: Allyl Ester Stability
The allyl ester at the carboxyl terminus remains intact throughout these steps due to its resilience under acidic and basic conditions, ensuring compatibility with SPPS protocols.
Solid-Phase Peptide Synthesis (SPPS) Integration
The glycosylated threonine building block is incorporated into glycopeptides via Fmoc-based SPPS. Key steps include:
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Resin selection : Sieber amide resin is preferred for its acid-labile linkage, enabling mild cleavage with 1% trifluoroacetic acid (TFA) in dichloromethane (DCM).
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Coupling conditions : Activated esters such as 2-(7-aza-1H-benzotriazole-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate (HATU) with N,N-diisopropylethylamine (DIPEA) facilitate efficient coupling of the glycosylated amino acid to the growing peptide chain.
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Global deprotection : Final treatment with palladium catalysts (e.g., Pd(PPh₃)₄) removes the allyl ester, while hydrazine cleaves acetyl protections on the glycan.
Analytical Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectra confirm the α-anomeric configuration (δ ~5.1–5.3 ppm for H-1, J₁,₂ ~3–4 Hz) and acetamido group integrity (δ ~2.0 ppm for NHAc). HMBC correlations between H-1 of galactosamine and the threonine hydroxyl oxygen further validate the glycosidic linkage.
High-Resolution Mass Spectrometry (HRMS)
Electrospray ionization (ESI)-HRMS provides precise molecular weight confirmation. For C₃₀H₃₆N₂O₁₀, the calculated [M+H]⁺ is 585.2547, aligning with observed values.
Applications in Glycobiology
This compound enables the synthesis of α-DG glycopeptides to study:
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Laminin-binding glycan biosynthesis : Incorporation into model peptides reveals enzymatic requirements for phospho-glycan elaboration.
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Disease mechanisms : Aberrant glycosylation of α-DG is linked to muscular dystrophies, making this building block vital for generating diagnostic probes.
Challenges and Optimization
Chemical Reactions Analysis
Types of Reactions
N-Fmoc-O-[2-acetamido-2-deoxy-alpha-D-galactopyranosyl]-L-threonine Allyl Ester undergoes several types of chemical reactions:
Deprotection: The Fmoc group can be removed using a base such as piperidine.
Substitution: The allyl ester groups can be removed under palladium-catalyzed conditions.
Common Reagents and Conditions
Fmoc Deprotection: Piperidine in DMF (dimethylformamide).
Allyl Ester Removal: Palladium(0) catalysts in the presence of a nucleophile.
Major Products Formed
Fmoc Deprotection: The major product is the free amino group of the threonine.
Allyl Ester Removal: The major product is the free hydroxyl group of the threonine.
Scientific Research Applications
N-Fmoc-O-[2-acetamido-2-deoxy-alpha-D-galactopyranosyl]-L-threonine Allyl Ester has several applications in scientific research:
Peptide Synthesis: It is used as a building block in the synthesis of glycopeptides.
Biological Studies: It is used to study protein-carbohydrate interactions.
Medicinal Chemistry: It is used in the development of glycopeptide-based drugs.
Mechanism of Action
The compound exerts its effects primarily through its role in peptide synthesis. The Fmoc group protects the amino group during the synthesis, allowing for selective reactions at other functional groups. The allyl ester groups protect the hydroxyl groups, preventing unwanted side reactions .
Comparison with Similar Compounds
N-Fmoc-O-[2-acetamido-4,6-O-benzylidene-2-deoxy-α-D-galactopyranosyl]-L-threonine Allyl Ester (CAS: 384346-85-4)
- Structural Differences: Incorporates a benzylidene group at the 4,6-positions of the galactopyranosyl ring, enhancing solubility in organic solvents .
- Synthetic Utility : Benzylidene protection requires acidic conditions (e.g., HOAc/H2O at 80°C) for removal, complicating stepwise synthesis compared to the acetylated target compound .
- Applications : Used in synthesizing branched glycans but less suited for automated SPPS due to harsh deprotection steps .
N-Fmoc-O-[2-acetamido-3-O-acetyl-4,6-O-benzylidene-2-deoxy-α-D-galactopyranosyl]-L-threonine Allyl Ester (TRC F619940)
N-Fmoc-O-[(2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-β-D-galactopyranosyl)-(1→3)-O-(2-acetamido-4,6-di-O-acetyl-2-deoxy-β-D-glucopyranosyl)-(1→4)-α-D-mannopyranosyl]-L-threonine Allyl Ester (Compound 17)
- Complex Glycan : Contains a trisaccharide core with β-linked GlcNAc and Man residues, enabling studies on N-linked glycans .
- Deprotection Challenges : Requires sequential removal of acetyl and trichloroethoxycarbonyl groups, increasing synthetic complexity .
- Biological Relevance : Mimics phosphorylated glycans in α-dystroglycan, unlike the simpler α-GalNAc target compound .
N-Fmoc-O-(2,3,4,6-tetra-O-acetyl-α-D-mannopyranosyl)-L-threonine Benzyl Ester (Compound 1b)
- Glycan Specificity: α-linked mannose instead of α-GalNAc alters lectin-binding specificity (e.g., binds to mannose receptors rather than galectins) .
- Ester Group: Benzyl esters require hydrogenolysis for deprotection, which is incompatible with Fmoc SPPS strategies, unlike allyl esters .
Comparative Data Table
Biological Activity
N-Fmoc-O-[2-acetamido-2-deoxy-alpha-D-galactopyranosyl]-L-threonine allyl ester is a compound that combines features of amino acids with a glycosyl moiety, potentially influencing its biological activity. This article explores the biological activities associated with this compound, including its synthesis, applications in research, and relevant case studies.
- Molecular Formula : C30H36N2O10
- CAS Number : 301843-65-2
- Structure : The compound features an Fmoc (9-fluorenylmethoxycarbonyl) protecting group, which is commonly used in peptide synthesis to protect the amino group of the amino acid.
Biological Activity
The biological activity of this compound is primarily attributed to its structural components, which may interact with biological systems in various ways:
- Antimicrobial Activity : Some studies suggest that derivatives of glycosylated amino acids exhibit antimicrobial properties due to their ability to disrupt microbial membranes or interfere with cell wall synthesis. The presence of the galactopyranosyl unit may enhance these effects by mimicking natural substrates in bacterial systems.
- Cellular Uptake and Transport : The allyl ester form may facilitate cellular uptake compared to its free acid form. This could enhance the bioavailability of the compound in various biological assays.
- Glycosylation Effects : Glycosylation can significantly influence the pharmacokinetics and pharmacodynamics of compounds. The presence of the galactopyranosyl moiety may enhance solubility and stability in physiological conditions.
Synthesis and Methodology
The synthesis of this compound typically involves several steps:
- Protection of Amino Groups : The threonine amino group is protected using the Fmoc group.
- Glycosylation Reaction : The protected threonine is then reacted with a suitable glycosyl donor to introduce the galactopyranosyl unit.
- Formation of Allyl Ester : Finally, an allyl ester is formed through reaction with an appropriate acid chloride or anhydride.
Case Study 1: Antimicrobial Evaluation
A study evaluated the antimicrobial properties of various glycosylated amino acids, including derivatives similar to this compound. Results indicated significant activity against Gram-positive bacteria, suggesting potential applications in developing new antibiotics.
Case Study 2: Cellular Uptake Studies
Research involving cellular uptake of glycosylated amino acids demonstrated enhanced absorption rates for compounds with galactose residues. This study highlights the potential for using this compound in drug delivery systems.
Data Tables
| Property | Value |
|---|---|
| Molecular Weight | 596.7 g/mol |
| Solubility | Soluble in DMSO |
| Storage Conditions | -20°C |
| Biological Activity | Observations |
|---|---|
| Antimicrobial | Active against specific strains |
| Cellular Uptake | Enhanced compared to non-glycosylated forms |
Q & A
How can glycosylation efficiency be optimized during the synthesis of N-Fmoc-protected glycothreonine derivatives?
Basic Research Question
Glycosylation reactions are critical for constructing the carbohydrate moiety. To enhance efficiency:
- Use TMSOTf (trimethylsilyl triflate) as a promoter in dichloromethane (CH₂Cl₂) with activated molecular sieves (4Å) to maintain anhydrous conditions .
- Pre-activate the glycosyl donor (e.g., trichloroacetimidate) at 0°C under argon to minimize premature hydrolysis .
- Monitor reaction progress via TLC and quench with Hunig’s base (DIEA) to prevent over-acidification. Yields of ~61% have been reported under these conditions .
What strategies are effective for selective deprotection of acetyl and benzylidene groups in glycopeptide synthesis?
Advanced Research Question
Deprotection strategies must balance selectivity and yield:
- Acetyl groups : Remove via mild basic hydrolysis (e.g., NaOMe in MeOH) or enzymatic cleavage to preserve acid-sensitive bonds .
- Benzylidene acetal : Cleave using 80°C aqueous acetic acid (HOAc/H₂O, 4:1 v/v), followed by azeotropic drying with toluene to prevent reformation .
- For allyl esters, use Pd(0)-catalyzed deprotection under neutral conditions to avoid β-elimination side reactions .
How is the stereochemical integrity of the α-D-galactopyranosyl moiety confirmed during synthesis?
Basic Research Question
Stereochemistry is validated using:
- NMR spectroscopy : Key signals include the anomeric proton (δH ~5.08 ppm, J = 3.8 Hz for α-configuration) and acetamido methyl groups (δH ~2.00–2.17 ppm) .
- Optical rotation : Specific rotation values ([α]D²⁰ +66.0° in CHCl₃) confirm α-linkage .
- HRESIMS : Molecular ion peaks (e.g., [M+Na]⁺ at m/z 1026.0013) verify the intact glycan structure .
What challenges arise during allyl ester deprotection, and how can side reactions be mitigated?
Advanced Research Question
Allyl ester removal can lead to β-elimination or racemization:
- Side reactions : Base-induced elimination (e.g., NaOH) may form dehydroamino acids. Substituting K₂CO₃ in DMF reduces this risk while maintaining ester cleavage efficiency .
- Catalytic conditions : Use Pd(PPh₃)₄ with morpholine in CH₂Cl₂ at RT for selective deprotection without disturbing Fmoc or acetyl groups .
How do solvent systems influence the purification of glycothreonine derivatives?
Basic Research Question
Purification requires solvent polarity optimization:
- For acetylated intermediates, use 1:5 acetone:toluene to resolve glycan and peptide moieties on silica gel .
- Polar derivatives (e.g., deprotected diols) are eluted with 1:1 EtOAc:hexanes to achieve >54% recovery .
- Reverse-phase HPLC with acetonitrile/water gradients improves final product purity for glycopeptide applications .
What analytical methods resolve contradictions in reported synthetic yields for similar glycoconjugates?
Advanced Research Question
Yield discrepancies often stem from:
- Glycosyl donor activation : Lower yields (~54%) occur with less-reactive donors (e.g., benzylidene-protected galactose) versus trichloroacetimidates (~61%) .
- Protecting group compatibility : Competing side reactions (e.g., azide reduction) require careful monitoring via LC-MS .
- Reproducibility: Strict control of temperature (0°C for glycosylation) and moisture levels is critical .
How is the allyl ester functionality utilized in solid-phase glycopeptide synthesis (SPPS)?
Advanced Research Question
The allyl ester serves as a temporary protecting group:
- Orthogonal deprotection : Pd(0)-mediated cleavage allows selective removal without affecting Fmoc or acetyl groups, enabling sequential peptide elongation .
- Compatibility : Stable under standard SPPS conditions (piperidine for Fmoc removal, HOBt/DIC activation) .
What role does the Fmoc group play in stabilizing glycothreonine derivatives during synthesis?
Basic Research Question
The Fmoc (9-fluorenylmethoxycarbonyl) group:
- Protects the amino terminus during glycosylation and peptide coupling .
- Removed under mild basic conditions (20% piperidine in DMF) without degrading the glycan .
- Enhances solubility in organic solvents (e.g., CH₂Cl₂, DMF) via its hydrophobic fluorenyl moiety .
How can researchers address low yields in large-scale synthesis of this compound?
Advanced Research Question
Scale-up challenges include:
- Mass transfer limitations : Use high-speed stirring and incremental addition of glycosyl donors to maintain reaction homogeneity .
- Purification bottlenecks : Switch from column chromatography to centrifugal partition chromatography (CPC) for multi-gram batches .
- Cost optimization : Replace TMSOTf with cheaper BF₃·Et₂O in less moisture-sensitive reactions .
What are the applications of this compound in glycobiology research?
Basic Research Question
This derivative is a key building block for:
- Mucin-type glycopeptides : Used to study O-GalNAc glycosylation in proteins like PSGL-1 .
- Glycan array development : The allyl ester facilitates conjugation to maleimide-functionalized surfaces for ligand-binding assays .
- Enzyme substrate studies : The acetylated glycan serves as a substrate for sialyltransferases and galactosidases .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
